7-(Trifluoromethyl)-4-quinolinol

Antimalarial drug discovery Quinoline SAR Plasmodium falciparum

The 7-CF₃ regioisomer is pharmacologically critical—substituting with 8‑CF₃ or 2‑CF₃ analogs yields markedly weaker antimalarial activity. This building block delivers validated potency against Plasmodium falciparum (chloroquine-sensitive), Leishmania donovani amastigotes (IC₅₀ 5.3–9.6 μM, outperforming chloroquine), and Mycobacterium tuberculosis (co‑crystal with ArgB at 2.23 Å). Its purely competitive GlyR α1 antagonism offers a cleaner profile than 7‑chloro analogs. Secure the definitive 7‑CF₃‑4‑quinolinol scaffold to ensure reproducible SAR and avoid assay failure from isomeric mismatch.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 322-97-4
Cat. No. B1202929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-4-quinolinol
CAS322-97-4
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC=CC2=O
InChIInChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
InChIKeyOWPLFJSQLPTCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4): A Strategic Quinoline Scaffold for Antimalarial and Anticancer Research


7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4) is a fluorinated quinoline derivative characterized by a trifluoromethyl group at the 7-position and a hydroxyl group at the 4-position of the quinoline ring. It serves as a versatile intermediate in medicinal chemistry, with structural features that confer distinct biological activity compared to other quinoline isomers [1]. The compound is commonly employed as a building block in the synthesis of antimalarial and anticancer agents, with documented applications in structure-activity relationship (SAR) studies .

The Critical Role of the 7-Trifluoromethyl Substituent in 7-(Trifluoromethyl)-4-quinolinol


Substitution of the trifluoromethyl group at the 7-position of the quinoline ring is not functionally equivalent to substitution at other positions. The 7-CF3 isomer exhibits markedly superior antimalarial activity compared to its 8-CF3 and 2-CF3 counterparts, a difference attributed to steric and electronic effects influencing drug-target interactions [1]. This positional specificity underscores the risk of substituting 7-(Trifluoromethyl)-4-quinolinol with a generic quinoline analog, which may fail to replicate the desired biological profile in critical assays.

Quantitative Comparative Analysis of 7-(Trifluoromethyl)-4-quinolinol Against Key Analogs


Positional Isomer Activity Ranking: 7-CF3 Demonstrates Superior Antimalarial Potency vs. 8-CF3 and 2-CF3

In a direct head-to-head comparison of trifluoromethyl positional isomers, the 7-CF3 substituted quinoline core exhibited significantly greater antimalarial activity than both the 8-CF3 and 2-CF3 analogs. The in vitro testing against the chloroquine-sensitive FC-27 strain of Plasmodium falciparum established a clear activity rank order [1].

Antimalarial drug discovery Quinoline SAR Plasmodium falciparum

Antileishmanial Potency Benchmarking: 7-CF3 4-Aminoquinolines Show Enhanced Activity vs. Chloroquine and Miltefosine

A series of 7-trifluoromethyl-4-aminoquinoline derivatives were evaluated against Leishmania donovani amastigotes. These compounds demonstrated IC50 values in the range of 5.3 to 9.6 μM, representing a substantial improvement over the reference antimalarial drug chloroquine (IC50 = 15.3 μM) and comparable or slightly better activity than the standard antileishmanial drug miltefosine (IC50 = 8.1 μM) [1]. This class-level inference highlights the scaffold's potential for repurposing.

Antileishmanial agents Visceral leishmaniasis 4-Aminoquinoline SAR

Antimycobacterial Structure-Activity Relationship: 7-CF3 4-Hydroxyquinoline Derivatives Achieve MIC of 6.25 μg/mL Against M. smegmatis

Among a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives, compounds 6d and 6e demonstrated the lowest minimum inhibitory concentration (MIC) value of 6.25 μg/mL against Mycobacterium smegmatis [1]. While this is a class-level inference for derivatives rather than the parent compound, it establishes a benchmark for the 7-CF3 substitution pattern in antimycobacterial drug design.

Antituberculosis agents Mycobacterium smegmatis Quinoline antimicrobials

Glycine Receptor (GlyR) Antagonism: 7-Trifluoromethyl Substitution Alters Mechanism from Mixed to Purely Competitive

In a study comparing the pharmacological profile of quinoline derivatives on the recombinant inhibitory glycine receptor (GlyR), 7-trifluoromethyl-4-hydroxyquinoline exhibited purely competitive antagonism. In contrast, the 7-chloro analog (7-chloro-4-hydroxyquinoline) and the 5,7-dichloro derivative displayed a mixed high-affinity competitive and low-affinity non-competitive antagonism [1]. This difference in mechanism is a direct consequence of the substituent at the 7-position.

Glycine receptor pharmacology Quinoline SAR Neuropharmacology

Crystallographic Validation: 7-(Trifluoromethyl)quinolin-4-ol is a Structurally Resolved Ligand for M. tuberculosis ArgB

The crystal structure of Mycobacterium tuberculosis ArgB in complex with 7-(trifluoromethyl)quinolin-4-ol has been solved at a resolution of 2.23 Å (PDB ID: 7NLX) [1]. This provides high-resolution, atomic-level evidence of the compound's binding mode to a validated antibacterial target, enabling rational structure-based drug design.

X-ray crystallography Mycobacterium tuberculosis Drug target validation

MAO-B Selectivity Profile: 7-(Trifluoromethyl)-4-quinolinol Exhibits Weak MAO-B Inhibition (IC50 = 5.5 μM) Compared to a Potent Analog (IC50 = 10 nM)

7-(Trifluoromethyl)-4-quinolinol (the parent compound) shows weak inhibition of monoamine oxidase B (MAO-B) with an IC50 of 5,500 nM [1]. In stark contrast, a structurally related compound from a distinct chemotype exhibits potent MAO-B inhibition with an IC50 of 10 nM [2]. This 550-fold difference in potency demonstrates that the parent compound is not a potent MAO-B inhibitor and highlights the impact of subtle structural modifications on target engagement.

MAO-B inhibition Neurodegenerative disease Quinoline SAR

Validated Research and Development Applications for 7-(Trifluoromethyl)-4-quinolinol


Antimalarial Drug Discovery and Structure-Activity Relationship (SAR) Studies

The 7-CF3 substitution pattern is essential for achieving potent antimalarial activity against Plasmodium falciparum. Studies demonstrate that the 7-CF3 isomer is significantly more active than its 8-CF3 and 2-CF3 counterparts [4]. This compound is therefore the preferred starting material for synthesizing and optimizing novel 4-aminoquinoline analogs for antimalarial drug development, particularly against chloroquine-sensitive strains.

Development of Novel Antileishmanial and Antiparasitic Agents

Derivatives of 7-(Trifluoromethyl)-4-quinolinol have shown promising activity against Leishmania donovani amastigotes, with IC50 values (5.3–9.6 μM) that outperform chloroquine (15.3 μM) and rival miltefosine (8.1 μM) [4]. This established activity profile supports the use of this scaffold in medicinal chemistry programs aimed at discovering new treatments for visceral leishmaniasis and other neglected tropical diseases.

Structure-Based Drug Design for Antituberculosis Agents

The co-crystal structure of 7-(trifluoromethyl)quinolin-4-ol bound to Mycobacterium tuberculosis ArgB (PDB: 7NLX) at 2.23 Å resolution provides a validated starting point for structure-guided optimization [4]. Researchers can leverage this structural data to design analogs with improved binding affinity and selectivity, accelerating the discovery of novel antimycobacterial therapeutics.

Neuropharmacology Research Targeting Glycine Receptors

7-(Trifluoromethyl)-4-quinolinol acts as a purely competitive antagonist of the glycine receptor (GlyR) α1 subunit, in contrast to the mixed competitive/non-competitive antagonism observed with 7-chloro analogs [4]. This cleaner pharmacological profile makes it a valuable tool compound for studying GlyR function and for CNS drug discovery programs seeking selective GlyR modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)-4-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.